molecular formula C24H20N4O5 B2677941 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921828-42-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2677941
CAS No.: 921828-42-4
M. Wt: 444.447
InChI Key: RAPLCXRQUCKMBI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
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Scientific Research Applications

Antifolate Design and Synthesis

  • Classical and Nonclassical Antifolates Synthesis : A study by Gangjee et al. (2007) discusses the synthesis of classical and nonclassical antifolates, which are potential dihydrofolate reductase (DHFR) inhibitors, a key target in cancer therapy. The research highlights the design of compounds with varying substituents, demonstrating their potential as antitumor agents (Gangjee et al., 2007).

  • Development of Dual Inhibitors : Another study by Gangjee et al. (2005) elaborates on the synthesis of compounds that act as dual inhibitors of DHFR and thymidylate synthase (TS). These compounds, derived from pyrrolo[2,3-d]pyrimidine, are important in the development of antitumor agents (Gangjee et al., 2005).

Structural Analysis and Biological Activities

  • 5-Deaza Analogues of Aminopterin : A study by Su et al. (1986) focuses on the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid. These compounds have shown significant anticancer activity, highlighting the importance of structural modifications in improving therapeutic potential (Su et al., 1986).

  • X-ray Crystal Structure of Dual Inhibitors : Research by Gangjee et al. (2000) includes the design, synthesis, and X-ray crystal structure analysis of a potent dual inhibitor of TS and DHFR. This study provides valuable insights into the molecular interactions and binding modes of these inhibitors, essential for designing effective antitumor agents (Gangjee et al., 2000).

Therapeutic Potential and Applications

  • Thieno[2,3-d]pyrimidine Antifolates : A 2008 study presents the synthesis of classical and nonclassical antifolates based on thieno[2,3-d]pyrimidine. These compounds are investigated for their dual inhibitory activity against TS and DHFR, showcasing their potential as antitumor agents (Gangjee et al., 2008).

  • Effect of Structural Modifications : Research on the effect of C9-methyl substitution and C8-C9 conformational restriction in 2,4-diaminofuro[2,3-d]pyrimidines by Gangjee et al. (2000) explores how these modifications impact DHFR inhibitory activity and antitumor activity. This work contributes to understanding how structural changes can enhance the efficacy of antifolate drugs (Gangjee et al., 2000).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c29-21(26-12-17-8-9-19-20(11-17)33-15-32-19)14-27-18-7-4-10-25-22(18)23(30)28(24(27)31)13-16-5-2-1-3-6-16/h1-11H,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPLCXRQUCKMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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